molecular formula C27H23ClF3N5O2S B2368078 N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 389070-94-4

N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2368078
CAS No.: 389070-94-4
M. Wt: 574.02
InChI Key: WJUDGYFGVZOFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C27H23ClF3N5O2S and its molecular weight is 574.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural features, such as triazole derivatives and benzamide functionalities, have been synthesized and characterized to understand their chemical properties and potential applications. For instance, the synthesis and characterization of tritium-labeled compounds with benzamide functionality have been explored to study their pharmacokinetic properties and potential as radiolabeled probes in biological systems (Yang Hong et al., 2015). Such studies are crucial for developing new drugs and understanding their behavior in biological systems.

Antimicrobial and Antipathogenic Activities

Triazole derivatives, similar to the compound , have been investigated for their antimicrobial activities. Research has shown that novel 1,2,4-triazole derivatives possess significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Yatin J. Mange et al., 2013). Additionally, thiourea derivatives, which share functional group similarities with the target compound, have demonstrated potential as anti-pathogenic agents with antibiofilm properties, further emphasizing the relevance of such compounds in addressing microbial resistance (Carmen Limban et al., 2011).

Structural Studies and Molecular Interactions

Crystal structure analysis and Hirshfeld surface analysis are common techniques used to study the molecular interactions and structural properties of compounds like N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide. These analyses provide insights into the molecular conformation, intermolecular interactions, and potential binding modes of such compounds, which are essential for understanding their biological activities and applications in drug design (Subbulakshmi N. Karanth et al., 2019).

Potential Therapeutic Applications

Although direct applications of this compound were not identified, related compounds have been explored for their therapeutic potentials, such as in the treatment of tuberculosis and as HIV entry inhibitors. These studies underscore the importance of such compounds in medicinal chemistry and pharmacology, suggesting potential areas of application for the compound (P. Dighe et al., 2012; C. Watson et al., 2005).

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClF3N5O2S/c1-16-10-11-17(2)22(12-16)33-24(37)15-39-26-35-34-23(36(26)19-7-5-6-18(28)13-19)14-32-25(38)20-8-3-4-9-21(20)27(29,30)31/h3-13H,14-15H2,1-2H3,(H,32,38)(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUDGYFGVZOFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.